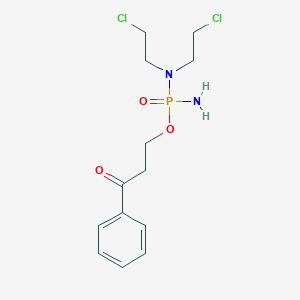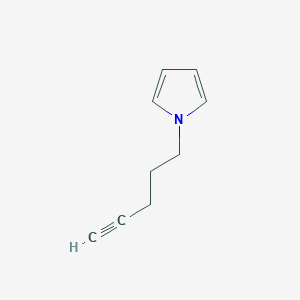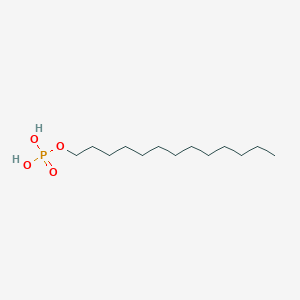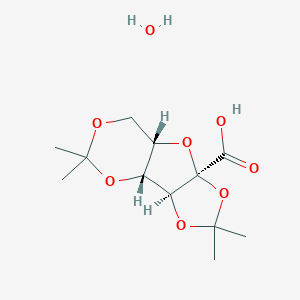
Phenylketophosphamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylketophosphamide (PKPA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PKPA is a derivative of phenylalanine, an essential amino acid that plays a crucial role in protein synthesis. The chemical structure of PKPA includes a phosphamide group, which makes it unique and distinct from other phenylalanine derivatives.
Aplicaciones Científicas De Investigación
Phenylketophosphamide has various potential scientific research applications due to its unique chemical structure. One of the most significant applications of Phenylketophosphamide is its use as a ligand in metal coordination chemistry. Phenylketophosphamide can form stable complexes with various metal ions such as copper, zinc, and nickel, making it an ideal ligand for metal coordination studies. Phenylketophosphamide can also be used as a building block in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of Phenylketophosphamide is not well understood, but it is believed to involve the formation of stable complexes with metal ions. Phenylketophosphamide can act as a chelating agent, binding to metal ions and preventing them from reacting with other molecules. This property of Phenylketophosphamide makes it useful in various scientific research applications, such as metal coordination chemistry.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Phenylketophosphamide are not well studied, but it is believed to have minimal toxicity and side effects. Phenylketophosphamide is not metabolized by the human body, making it a potential candidate for drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Phenylketophosphamide in lab experiments is its stability and ease of synthesis. Phenylketophosphamide can be synthesized in a laboratory setting using simple techniques, making it easily accessible to researchers. However, one of the limitations of using Phenylketophosphamide is its limited solubility in water, which can make it challenging to work with in some experiments.
Direcciones Futuras
There are various future directions for research on Phenylketophosphamide. One of the potential areas of research is its use as a ligand in metal coordination chemistry. Phenylketophosphamide can form stable complexes with various metal ions, making it an ideal candidate for metal coordination studies. Another potential area of research is the development of Phenylketophosphamide-based drugs. Phenylketophosphamide has minimal toxicity and side effects, making it a potential candidate for drug development. Further research is needed to understand the mechanism of action of Phenylketophosphamide and its potential applications in various fields.
Conclusion
In conclusion, Phenylketophosphamide is a unique chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of Phenylketophosphamide is relatively simple, and it can be used as a ligand in metal coordination chemistry and a building block for the synthesis of various organic compounds. Phenylketophosphamide has minimal toxicity and side effects, making it a potential candidate for drug development. Further research is needed to understand the mechanism of action of Phenylketophosphamide and its potential applications in various fields.
Métodos De Síntesis
The synthesis of Phenylketophosphamide involves the reaction of phenylalanine with phosphorus oxychloride and ammonia. The reaction results in the formation of Phenylketophosphamide, which is then purified using various techniques such as recrystallization and chromatography. The synthesis method of Phenylketophosphamide is relatively simple and can be performed in a laboratory setting.
Propiedades
Número CAS |
100993-68-8 |
|---|---|
Nombre del producto |
Phenylketophosphamide |
Fórmula molecular |
C13H19Cl2N2O3P |
Peso molecular |
353.18 g/mol |
Nombre IUPAC |
3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-1-phenylpropan-1-one |
InChI |
InChI=1S/C13H19Cl2N2O3P/c14-7-9-17(10-8-15)21(16,19)20-11-6-13(18)12-4-2-1-3-5-12/h1-5H,6-11H2,(H2,16,19) |
Clave InChI |
ZSQIOJOQXJELQB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CCOP(=O)(N)N(CCCl)CCCl |
SMILES canónico |
C1=CC=C(C=C1)C(=O)CCOP(=O)(N)N(CCCl)CCCl |
Sinónimos |
phenylketophosphamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-(3-((tert-Butoxycarbonyl)amino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid](/img/structure/B10028.png)


![(8R,9S,10R,13S,14S)-10,13-dimethyl-4-phenylsulfanyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B10038.png)


